molecular formula C10H15NO B1265475 4-Butoxyaniline CAS No. 4344-55-2

4-Butoxyaniline

Cat. No. B1265475
CAS RN: 4344-55-2
M. Wt: 165.23 g/mol
InChI Key: UBRIHZOFEJHMIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Butoxyaniline and related compounds often involves intricate chemical processes. For instance, the preparation of 4-(t-Butyloxycarbonylamino)aniline, a compound closely related to 4-Butoxyaniline, utilizes a practical route involving bis(trichloromethyl) carbonate (triphosgene) and 4-nitroaniline under mild conditions. This method offers a safe and efficient pathway for obtaining the target compound with significant yields (Rao et al., 2001).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Butoxyaniline, such as 4-octyloxy-N-(benzylidene)aniline derivatives, reveals fascinating insights into their liquid crystalline properties and molecular organization. These structures exhibit stable smectic phases and are characterized by significant smectic layer spacings and orientational order parameters. The molecular structure is pivotal in determining the compound's physical properties and its behavior in various phases (Miyajima et al., 1995).

Chemical Reactions and Properties

4-Butoxyaniline undergoes various chemical reactions, leading to a wide array of derivatives with distinct properties and applications. For example, the gold(I)-catalyzed rearrangement of propargylic tert-butyl carbonates into 4-alkylidene-1,3-dioxolan-2-ones demonstrates the compound's versatility in synthetic chemistry. Such reactions underscore the compound's utility in creating diverse chemical structures with potential applications in materials science and organic synthesis (Buzas & Gagosz, 2006).

Physical Properties Analysis

The physical properties of 4-Butoxyaniline derivatives, such as their liquid crystalline behavior, are closely related to their molecular structure. The investigation into the liquid crystals of 4-octyloxy-N-(benzylidene)aniline derivatives bearing trifluoromethyl or trifluoromethoxy end groups, for instance, highlights the impact of molecular design on the stability of smectic phases and the material's thermal behavior. These studies provide valuable information on the compound's phase transitions, microscopic textures, and other physical characteristics essential for their application in display technologies and materials science (Miyajima et al., 1995).

Scientific Research Applications

Antituberculous Activity

4-Butoxyaniline demonstrates notable antituberculous activity. Tsutsumi (1960) synthesized new sulfone compounds derived from p-alkoxyaniline, which includes the 4-butoxyaniline derivative. These compounds exhibited specific in vitro antituberculous activity. The study aimed to understand the diverse action modes of sulfones and potentially develop neurotropic drugs distinct from 4,4'-diaminodiphenylsulfone (S. Tsutsumi, 1960).

Synthetic Ion Channels

4-Butoxyaniline derivatives have been used in creating synthetic ion channels for nanofluidic devices. Ali et al. (2012) showed that 4-oxo-4-(pyren-4-ylmethoxy)butanoic acid, a derivative, acts as a photolabile protecting group, allowing UV-light-triggered transport of ionic species in aqueous solution through channels. This finding has implications for controlled release, sensing, and information processing applications (Mubarak Ali et al., 2012).

Electrochromic Materials

Beaupré et al. (2006) reported the development of new electrochromic polymers containing a 4-butyltriphenylamine (BuTPA) unit. These polymers, suitable for spray-coating film deposition, have potential applications in textile/plastic electrochromic cells for alternative energy sources, such as solar cells (S. Beaupré, A. Dumas, & M. Leclerc, 2006).

Organic Synthesis

In organic synthesis, 4-butoxyaniline derivatives serve as intermediates. Rao et al. (2001) described a practical route for synthesizing 4-(t-Butyloxycarbonylamino)aniline, an important intermediate for various compounds. This synthesis avoids hazardous materials like phosgene and diphosgene, indicating safer production methods (B. Rao et al., 2001).

Lipid Peroxidation Marker

Studies have shown the relevance of 4-hydroxynonenal, structurally related to 4-butoxyaniline, as a bioactive marker in pathophysiological processes. It's recognized as a reliable marker of oxidative stress and potentially a causative agent of diseases like Alzheimer's (N. Žarković, 2003).

Polymerization Catalysts

In the field of polymerization, anilidomethylpyridine ligands, which can be derived from 4-butoxyaniline, have been used in catalysts for producing high molecular weight polymers. Annunziata et al. (2011) synthesized Group 4 metal complexes that showed high activity in producing cis-1,4 polybutadiene, a significant development in polymer science (Liana Annunziata et al., 2011).

Ultrasound-Assisted Organic Synthesis

Harikumar and Rajendran (2014) demonstrated the use of 1-butoxy-4-nitrobenzene, a derivative of 4-butoxyaniline, in ultrasound-assisted organic synthesis. This method enhances reaction rates and offers a novel approach to synthesizing nitro aromatic ethers (K. Harikumar & V. Rajendran, 2014).

Safety And Hazards

4-Butoxyaniline is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .

properties

IUPAC Name

4-butoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7H,2-3,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRIHZOFEJHMIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048199
Record name 4-Butyloxyaniline
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Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butoxyaniline

CAS RN

4344-55-2
Record name 4-Butoxybenzenamine
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Record name 4-Butyloxyaniline
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Record name 4-Butoxyaniline
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Record name Benzenamine, 4-butoxy-
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Record name 4-Butyloxyaniline
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Record name 4-butoxyaniline
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Record name 4-BUTYLOXYANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
114
Citations
J Liu, C Xing, D Wei, Q Deng, C Yang… - Materials Chemistry …, 2019 - pubs.rsc.org
… In order to visualize spontaneous molecular directed motions in the solid state, a new AIE molecule, the salicylaldehyde 4-butoxyaniline Schiff base (SBA), was deliberately prepared in …
Number of citations: 9 pubs.rsc.org
EA Steck, JS Buck, LT Fletcher - Journal of the American Chemical …, 1957 - ACS Publications
… satisfactory solvents, but with 4-butoxyaniline it was necessary to use pentanol (cf. refs. 25-… The reduction of the nitro compound to 4-butoxyaniline in methanol with Raney nickel catalyst …
Number of citations: 17 pubs.acs.org
J Liu, C Xing, D Wei, C Yang, Q Peng, H Hou, Y Li, K Li - 2019 - chemrxiv.org
… In order to visualize the spontaneous molecular directed motion in solid state, a new AIE molecule of salicylaldehyde 4-butoxyaniline Schiff base (SBA) was deliberately designed and …
Number of citations: 4 chemrxiv.org
D Wolff, H Cackovic, H Krüger, J Rübner… - Liquid …, 1993 - Taylor & Francis
… The alkoxyanilines 1 with rn = 3, 4 and 5 were synthesized from 4-acetamidophenol as shown in the scheme for 4-butoxyaniline. 0.497 mol of 4-acetamidophenol were mixed with …
Number of citations: 26 www.tandfonline.com
DA Dcruz - Research & Reviews: Journal of Chemistry, 2016 - papers.ssrn.com
… Whereas, 2,5-diethoxy aniline and 4butoxyaniline was purchased from Alfa Aesar, India. All the chemicals were used as such without any further puri cation (Scheme 1). …
Number of citations: 1 papers.ssrn.com
J Zhang, X Maimaitiyiming, Y Luo, A Obolda - Dyes and Pigments, 2023 - Elsevier
… Density function theory (DFT) calculation results showed that the incorporated 4-butoxyaniline via imine bond at the 3-positions of thiophene can increase coplanarity and abundance of …
Number of citations: 0 www.sciencedirect.com
M Martins, F Rodrigues-Lima, J Dairou… - Journal of Biological …, 2009 - ASBMB
… The acetylated forms of 3,4-dichloroaniline (3,4-DCA), 2-aminofluorene (2-AF), and 4-butoxyaniline (4-BOA) were synthesized from 3,4-DCA, 2-AF, and 4-BOA (Sigma) using acetic acid …
Number of citations: 56 www.jbc.org
AD Bukhtoyarova, LV Ektova, SN Alekseev… - Russian journal of …, 2003 - Springer
… of 1 mmol of compound IId or IIf in 30 ml of EtOH or of compound IIo in 30 ml of DMF and 1 mmol of aniline or 4-butoxyaniline we added dropwise with stirring a solution of 1 mmol of …
Number of citations: 5 link.springer.com
EL Hamblen, MTD Cronin, TW Schultz - Chemosphere, 2003 - Elsevier
… Specifically, 4-butoxyaniline, which is structurally equivalent to 4-pentylaniline in size, shows estrogenic activity; however, those chemicals with more carbon atoms (ie, 4-…
Number of citations: 39 www.sciencedirect.com
JTP Matshwele, F Nareetsile, D Mapolelo… - Journal of …, 2020 - hindawi.com
… In FTIR, we observed the disappearance of the (NH2) band from 4-butoxyaniline at stretching frequencies above 3000 cm−1 and the introduction of the pyridyl nitrogen band in the BUT …
Number of citations: 17 www.hindawi.com

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